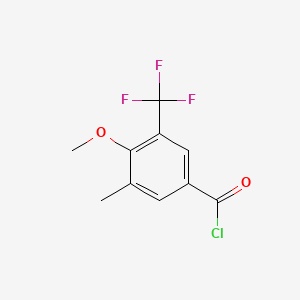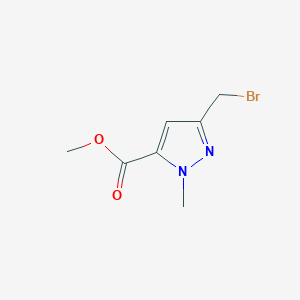
2-(3-Cloro-5-trifluorometil-piridin-2-il)-3,3-dimercapto-acrilonitrilo
Descripción general
Descripción
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a dimercapto-acrylonitrile moiety
Aplicaciones Científicas De Investigación
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nucleophilic Substitution: Starting with 2,3-dichloro-5-trifluoromethylpyridine, a nucleophilic substitution reaction is performed using a suitable nucleophile to introduce the desired functional groups.
Decarboxylation: The intermediate product undergoes decarboxylation to form the acrylonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Key factors include:
Solvent Choice: Dimethylformamide (DMF) is often used as a solvent due to its ability to dissolve a wide range of reactants.
Catalysts: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Temperature and pH: Reaction temperatures are typically maintained at around 15°C, and pH levels are controlled to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction.
Substitution Reagents: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may interfere with signaling pathways related to inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-trifluoromethylpyridine: A precursor in the synthesis of the target compound.
3-Chloro-2-fluoro-5-trifluoromethylpyridine: Another halogenated pyridine derivative with similar properties.
Uniqueness
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile is unique due to its combination of a pyridine ring with both chlorine and trifluoromethyl groups, as well as the presence of a dimercapto-acrylonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
(2Z)-2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2S2/c10-6-1-4(9(11,12)13)3-15-7(6)5(2-14)8(16)17/h1,3,15H,(H,16,17)/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQRKMNLXCKCO-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C#N)C(=S)S)NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(/C(=C(\C#N)/C(=S)S)/NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)
![[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405235.png)
![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)

![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405244.png)
![ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405245.png)




